

# An In-depth Technical Guide to Boc-L-Ala-OH-d4

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Boc-L-Ala-OH-d4*

Cat. No.: *B563156*

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## Introduction

**Boc-L-Ala-OH-d4**, with the CAS number 714964-61-1, is a deuterated analog of N-tert-butoxycarbonyl-L-alanine.<sup>[1]</sup> This isotopically labeled amino acid is a valuable tool in a range of scientific disciplines, particularly in metabolic research, proteomics, and drug development. The incorporation of four deuterium atoms into the alanine backbone provides a stable, non-radioactive tracer that can be readily distinguished from its endogenous counterparts by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.<sup>[1]</sup> This guide provides a comprehensive overview of the technical specifications, experimental applications, and relevant metabolic pathways associated with **Boc-L-Ala-OH-d4**.

## Core Technical Data

The fundamental properties of **Boc-L-Ala-OH-d4** are summarized below, providing a direct comparison with its non-deuterated form, Boc-L-Ala-OH.

Property	Boc-L-Ala-OH-d4	Boc-L-Ala-OH
CAS Number	714964-61-1[1]	15761-38-3
Molecular Formula	C <sub>8</sub> H <sub>11</sub> D <sub>4</sub> NO <sub>4</sub> [1]	C <sub>8</sub> H <sub>15</sub> NO <sub>4</sub>
Molecular Weight	193.23 g/mol [1]	189.21 g/mol
IUPAC Name	(2S)-2,3,3,3-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[1]	(2S)-2-(tert-butoxycarbonylamino)propanoic acid
Typical Isotopic Purity	≥98 atom % D	Not Applicable
Typical Chemical Purity	≥98% (HPLC)	≥99% (HPLC)[2]
Appearance	White to off-white crystalline powder	White to off-white crystalline powder[2]
Melting Point	Not specified	78-85 °C[2]
Optical Rotation	Not specified	[α] <sub>20/D</sub> = -25 ± 2° (c=1 in AcOH)[2]

## Analytical Characterization

Detailed analytical data is crucial for the confident application of **Boc-L-Ala-OH-d4** in experimental settings. Below are the expected and reported spectroscopic characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Boc-L-Ala-OH (Typical Shifts in DMSO-d <sub>6</sub> )	Boc-L-Ala-OH-d <sub>4</sub> (Expected Observations)
<sup>1</sup> H NMR	δ 1.22 (d, 3H), δ 1.38 (s, 9H), δ 3.98 (q, 1H), δ 7.0-7.3 (br s, 1H), δ 12.5 (br s, 1H)	Absence of signals at δ 1.22 and δ 3.98 due to deuteration. Presence of the singlet at δ 1.38 for the Boc group protons.
<sup>13</sup> C NMR	δ 18.2 (CH <sub>3</sub> ), δ 28.1 (3C, C(CH <sub>3</sub> ) <sub>3</sub> ), δ 49.5 (CH), δ 78.0 (C(CH <sub>3</sub> ) <sub>3</sub> ), δ 155.1 (C=O, Boc), δ 174.9 (C=O, acid)	Signals for the deuterated carbons (C $\alpha$ and C $\beta$ ) will exhibit splitting due to C-D coupling and may show a slight upfield shift. Other signals will be comparable to the non-deuterated standard.

## Mass Spectrometry (MS)

Mass spectrometry is a primary technique for utilizing **Boc-L-Ala-OH-d<sub>4</sub>** as an internal standard and for tracing its metabolic fate.

Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Interpretation of Fragmentation
ESI+	194.1 (M+H) <sup>+</sup>	138.1, 94.1	Loss of isobutylene (56 Da) from the Boc group, followed by the loss of CO <sub>2</sub> (44 Da).
ESI-	192.1 (M-H) <sup>-</sup>	148.1, 88.1	Loss of CO <sub>2</sub> (44 Da), followed by the loss of the Boc group.

## Experimental Protocols

The utility of **Boc-L-Ala-OH-d<sub>4</sub>** spans several key research applications, from its synthesis to its use in complex biological systems.

## Synthesis of Boc-L-Ala-OH-d4

A common approach for the synthesis of **Boc-L-Ala-OH-d4** involves a two-step process: the deuteration of L-alanine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

### Step 1: Deuteration of L-Alanine

A general method for the deuteration of amino acids involves H/D exchange reactions catalyzed by a metal catalyst, such as Ru/C, in D<sub>2</sub>O under basic conditions.

- Materials: L-alanine, 5% Ru/C catalyst, NaOD, D<sub>2</sub>O.
- Procedure:
  - Dissolve L-alanine in D<sub>2</sub>O.
  - Add the Ru/C catalyst and NaOD to the solution.
  - Heat the mixture under an inert atmosphere (e.g., N<sub>2</sub>) at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 12-24 hours) to facilitate H/D exchange at the  $\alpha$ - and  $\beta$ -positions.
  - Monitor the reaction progress by <sup>1</sup>H NMR to confirm the disappearance of the corresponding proton signals.
  - Upon completion, cool the reaction mixture, filter to remove the catalyst, and neutralize with DCl.
  - Lyophilize the solution to obtain L-alanine-d4.

### Step 2: Boc Protection of L-Alanine-d4

The Boc group is introduced to protect the amino functionality of the deuterated alanine.

- Materials: L-alanine-d4, Di-tert-butyl dicarbonate (Boc<sub>2</sub>O), Sodium hydroxide (NaOH), Dioxane, Water.

- Procedure:
  - Dissolve L-alanine-d4 in a mixture of water and dioxane.
  - Add a solution of NaOH to adjust the pH to approximately 8-9.
  - Add Boc<sub>2</sub>O to the reaction mixture and stir at room temperature for 12-24 hours.
  - Monitor the reaction by thin-layer chromatography (TLC).
  - Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., HCl).
  - Extract the product with an organic solvent (e.g., ethyl acetate).
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Boc-L-Ala-OH-d4**.
  - Purify the product by recrystallization or column chromatography if necessary.

## Use as an Internal Standard for Amino Acid Quantification

**Boc-L-Ala-OH-d4** is an ideal internal standard for the accurate quantification of alanine in biological samples using LC-MS/MS.

- Sample Preparation:
  - To a known volume of the biological sample (e.g., plasma, cell lysate), add a known amount of **Boc-L-Ala-OH-d4**.
  - Perform protein precipitation using a suitable solvent (e.g., acetonitrile or methanol).
  - Centrifuge the sample to pellet the precipitated proteins.
  - Transfer the supernatant to a clean vial for analysis.
- LC-MS/MS Analysis:

- Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both endogenous alanine and the deuterated internal standard.
- Inject the prepared sample into the LC-MS/MS system.
- Quantify the amount of endogenous alanine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

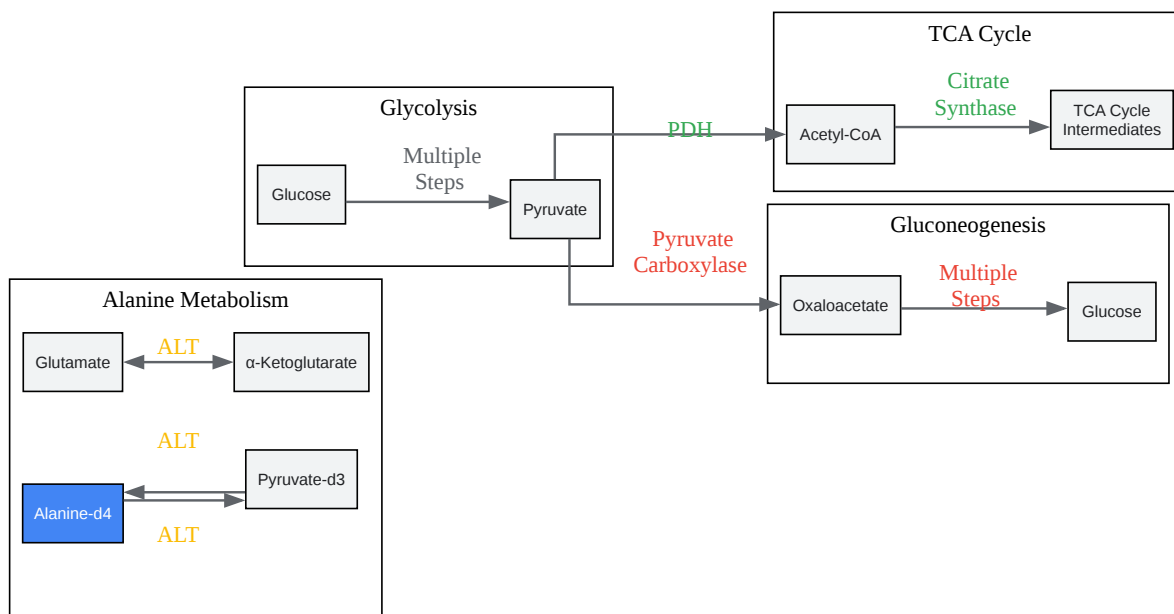
## Metabolic Pathway Analysis

**Boc-L-Ala-OH-d4** serves as a powerful tracer to investigate alanine metabolism and its interconnected pathways. After deprotection of the Boc group in situ or through experimental design, the deuterated alanine can be traced through various metabolic routes.

## Alanine Metabolism Overview

Alanine is a non-essential amino acid that plays a central role in cellular metabolism. It is intricately linked with glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. The key enzyme in many of these transformations is alanine transaminase (ALT), which catalyzes the reversible transfer of an amino group from alanine to  $\alpha$ -ketoglutarate to form pyruvate and glutamate.

Below is a simplified representation of the central alanine metabolic pathways.

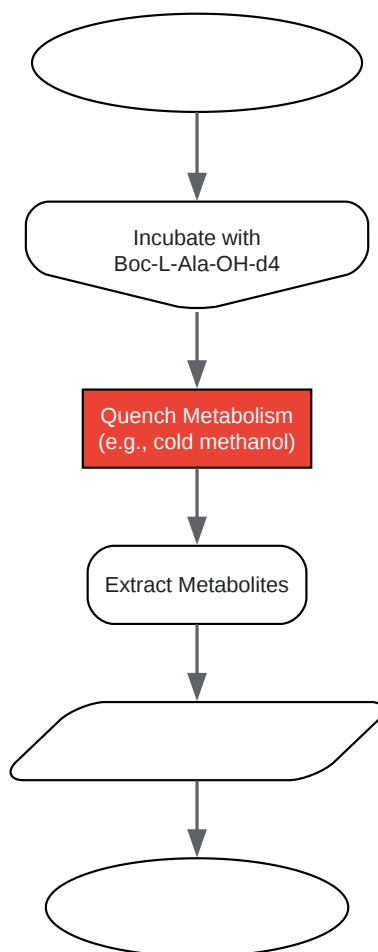


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Caption: Central pathways of alanine metabolism.

## Experimental Workflow for Metabolic Tracing

The following workflow outlines a typical experiment using **Boc-L-Ala-OH-d4** to trace metabolic flux.



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## References

- 1. Boc-L-Ala-OH-d4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-L-Ala-OH-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563156#boc-l-ala-oh-d4-cas-number]



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